molecular formula C12H16N4OS B2866483 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile CAS No. 392709-62-5

3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile

Cat. No.: B2866483
CAS No.: 392709-62-5
M. Wt: 264.35
InChI Key: YONIMCKAFUPFAU-UHFFFAOYSA-N
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Description

3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile involves several steps. One common method includes the reaction of 4-methyl-6-morpholinopyrimidine with a suitable thiol reagent, followed by the introduction of a propanenitrile group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound shows potential as a therapeutic agent for the treatment of various diseases, including inflammatory disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to a reduction in the production of pro-inflammatory mediators. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile can be compared with other morpholinopyrimidine derivatives, such as:

    2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.

    2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Exhibits strong inhibition of nitric oxide production.

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-10-9-11(16-4-6-17-7-5-16)15-12(14-10)18-8-2-3-13/h9H,2,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIMCKAFUPFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCC#N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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